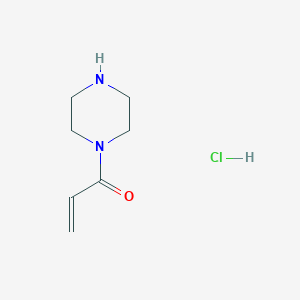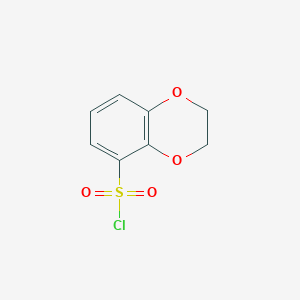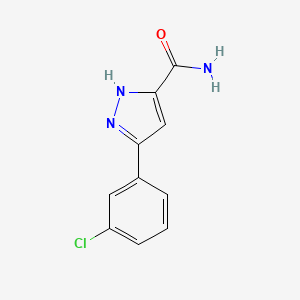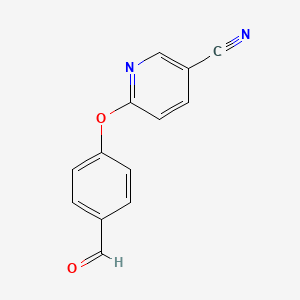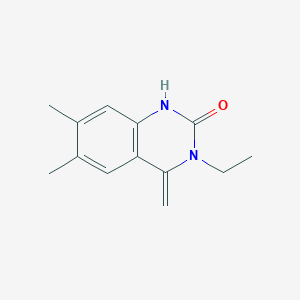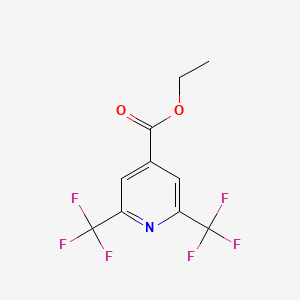
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate
Übersicht
Beschreibung
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 1280520-88-8 . It has a molecular weight of 287.16 and is solid in its physical form . The IUPAC name for this compound is ethyl 2,6-bis(trifluoromethyl)isonicotinate .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is 1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a solid substance . It has a melting point range of 41 - 43 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Development of Pesticides
- Application : TFMP and its intermediates are important ingredients for the development of agrochemical compounds . They are used in the production of pesticides that prevent crop losses caused by parasites .
- Method : The synthesis of TFMP intermediates involves various chemical reactions. The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
3. Photocatalysis and Phosphorescent OLEDs
- Application : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of Agrochemical and Pharmaceutical Compounds
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the synthesis of active agrochemical and pharmaceutical ingredients . They are used in the development of new pesticides and medicines .
- Method : The synthesis of TFMP derivatives involves various chemical reactions. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
5. Development of Fluorinated Organic Chemicals
- Application : TFMP and its intermediates are used in the development of fluorinated organic chemicals . These chemicals are used in various industries, including the agrochemical and pharmaceutical industries .
- Method : The synthesis of TFMP intermediates involves various chemical reactions. The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
6. Synthesis of Fluorinated Organic Chemicals
- Application : TFMP and its intermediates are used in the development of fluorinated organic chemicals . These chemicals are used in various industries, including the agrochemical and pharmaceutical industries .
- Method : The synthesis of TFMP intermediates involves various chemical reactions. The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
7. Development of Insecticides
- Application : Trifluoromethylpyridines and their derivatives are used in the development of new insecticides . These insecticides are used to improve treatment activity against pests .
- Method : The synthesis of TFMP derivatives involves various chemical reactions. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the superior pest control properties of these compounds .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABVGKRSYSLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



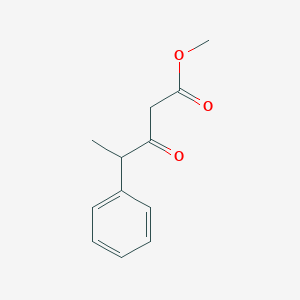
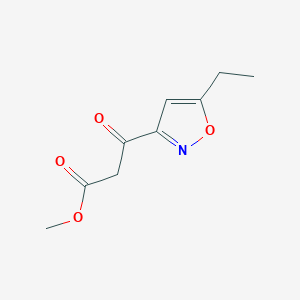
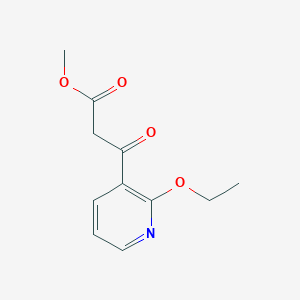
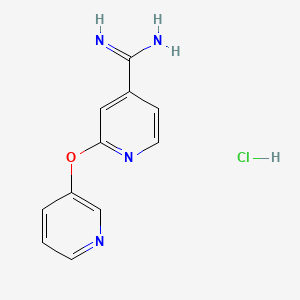
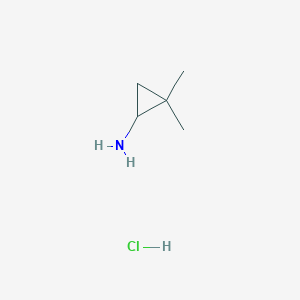
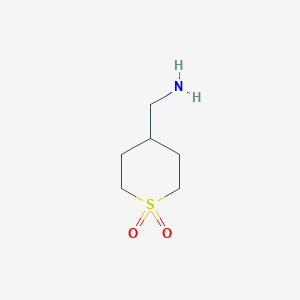
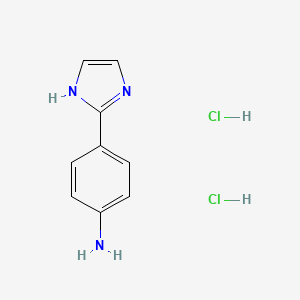
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)
